![molecular formula C18H19NO2S B15077947 N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide](/img/structure/B15077947.png)
N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE is an organic compound that belongs to the class of anilides This compound is characterized by the presence of a thioether linkage, a phenyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE typically involves the following steps:
Formation of the Thioether Linkage: This step involves the reaction of 4-methylthiophenol with an appropriate electrophile to form the thioether linkage.
Formation of the Amide Bond: The thioether intermediate is then reacted with a suitable acylating agent to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thioether and amide functional groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-((4-METHYLPHENYL)THIO)PROPANAMIDE: A similar compound with additional methoxy groups on the phenyl ring.
N-METHYL-3-((4-METHYLPHENYL)THIO)-1-PROPANAMINE HYDROCHLORIDE: A related compound with a different amine functional group.
Uniqueness
N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and amide bond make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19NO2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)sulfanyl-2-oxo-2-phenylethyl]propanamide |
InChI |
InChI=1S/C18H19NO2S/c1-3-16(20)19-18(17(21)14-7-5-4-6-8-14)22-15-11-9-13(2)10-12-15/h4-12,18H,3H2,1-2H3,(H,19,20) |
InChI Key |
NTQBXQXRAWIXDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)C1=CC=CC=C1)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B15077877.png)
![1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone](/img/structure/B15077893.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077898.png)
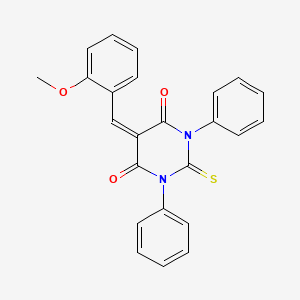
![3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15077905.png)
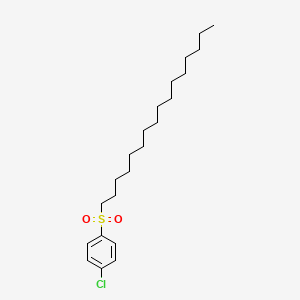
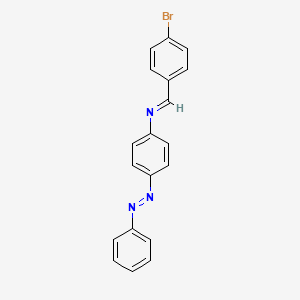
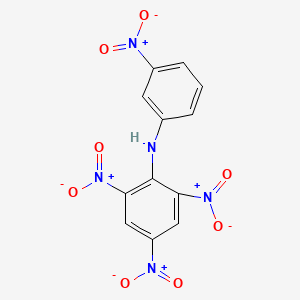
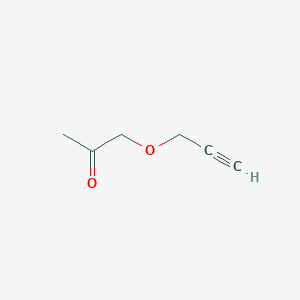
![Isopropyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077926.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077934.png)
![N-(4-fluorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15077950.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077954.png)
